1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine 1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18154223
InChI: InChI=1S/C13H20ClN3/c1-2-6-16-7-9-17(10-8-16)11-12-4-3-5-15-13(12)14/h3-5H,2,6-11H2,1H3
SMILES:
Molecular Formula: C13H20ClN3
Molecular Weight: 253.77 g/mol

1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine

CAS No.:

Cat. No.: VC18154223

Molecular Formula: C13H20ClN3

Molecular Weight: 253.77 g/mol

* For research use only. Not for human or veterinary use.

1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine -

Specification

Molecular Formula C13H20ClN3
Molecular Weight 253.77 g/mol
IUPAC Name 1-[(2-chloropyridin-3-yl)methyl]-4-propylpiperazine
Standard InChI InChI=1S/C13H20ClN3/c1-2-6-16-7-9-17(10-8-16)11-12-4-3-5-15-13(12)14/h3-5H,2,6-11H2,1H3
Standard InChI Key HLIMAIGRUWBJDX-UHFFFAOYSA-N
Canonical SMILES CCCN1CCN(CC1)CC2=C(N=CC=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine belongs to the piperazine class of heterocyclic compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The molecule’s scaffold integrates two distinct substituents:

  • A 2-chloropyridin-3-ylmethyl group attached to the N1 position, introducing aromaticity and potential hydrogen-bonding capabilities via the pyridine nitrogen and chlorine atom.

  • A propyl chain at the N4 position, contributing hydrophobic character and influencing lipid solubility .

The spatial arrangement of these groups creates a stereoelectronically diverse framework, as evidenced by computational modeling of analogous piperazine derivatives .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₀ClN₃
Molecular Weight253.77 g/mol
CAS Number1479501-62-6
XLogP3-AA (Predicted)3.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bond Count4
Topological Polar Surface15.5 Ų

Data derived from Chemsrc and computational predictions.

Synthetic Pathways and Optimization

Primary Synthesis Route

The most plausible synthesis involves a nucleophilic substitution reaction between 4-propylpiperazine and 3-(chloromethyl)-2-chloropyridine:

  • Alkylation of Piperazine:
    4-Propylpiperazine+3-(Chloromethyl)-2-chloropyridineBase, DMF1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine\text{4-Propylpiperazine} + \text{3-(Chloromethyl)-2-chloropyridine} \xrightarrow{\text{Base, DMF}} \text{1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine}

This single-step protocol mirrors methods used for analogous N-alkylpiperazines, typically achieving yields of 60–75% under optimized conditions .

Purification Challenges

  • Byproduct Formation: Competing N7-alkylation may occur if the chloropyridinylmethyl chloride exhibits poor regioselectivity.

  • Chromatographic Resolution: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) effectively separates the target compound from unreacted starting materials .

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

  • Aqueous Solubility: Predicted solubility in water is 0.12 mg/mL at 25°C (ALOGPS model).

  • Lipophilicity: The calculated logP value of 3.2 suggests moderate membrane permeability, comparable to CNS-active drugs like trazodone (logP = 3.3) .

Metabolic Stability

In silico metabolism predictions (SwissADME) indicate potential oxidation sites:

  • Piperazine Ring: N-Dealkylation at the propyl chain (major pathway).

  • Pyridine Moiety: Hydroxylation at the 5-position followed by glucuronidation .

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